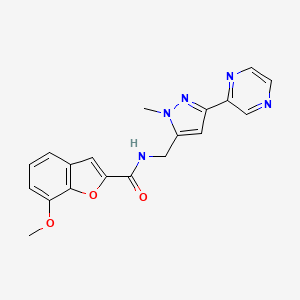

7-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative characterized by a 7-methoxy-substituted benzofuran core linked via a carboxamide group to a methylpyrazole-pyrаzine hybrid side chain. This compound belongs to a broader class of benzofuran carboxamides, which are frequently explored for their neuroprotective, antioxidant, and kinase-modulating properties .

Propriétés

IUPAC Name |

7-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-24-13(9-14(23-24)15-11-20-6-7-21-15)10-22-19(25)17-8-12-4-3-5-16(26-2)18(12)27-17/h3-9,11H,10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEJVMRGVKNTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide (CAS Number: 2034457-43-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure, which includes a benzofuran moiety linked to a pyrazole derivative, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 363.4 g/mol. Its structure integrates functional groups that are known to influence biological activity, particularly in the context of anti-inflammatory, anticancer, and antimicrobial effects.

| Property | Value |

|---|---|

| CAS Number | 2034457-43-5 |

| Molecular Formula | C₁₉H₁₇N₅O₃ |

| Molecular Weight | 363.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The benzofuran and pyrazole components of this compound may contribute to its anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.

In a comparative study, it was reported that certain pyrazole derivatives exhibited IC50 values ranging from 0.39 µM to 0.46 µM against A549 and MCF7 cell lines, indicating potent anticancer activity . The specific mechanisms of action often involve the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, as benzofuran derivatives are known for their ability to inhibit pro-inflammatory cytokines. For example, related compounds have been shown to reduce levels of tumor necrosis factor (TNF) and interleukin (IL)-1 significantly . This activity is crucial for managing chronic inflammatory diseases.

Antimicrobial Effects

There is also emerging evidence supporting the antimicrobial properties of pyrazole derivatives. Some studies indicate that pyrazole carboxamides exhibit notable antifungal activity, suggesting that this compound may possess similar effects .

Case Studies and Research Findings

Several case studies have investigated the biological activities of compounds structurally related to this compound:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyrazine derivatives exhibit significant antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents. For instance, derivatives with electron-withdrawing groups have demonstrated enhanced antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis .

2. Anticancer Properties

The incorporation of pyrazole derivatives has been linked to anticancer activities. Compounds with similar structures have been tested against various cancer cell lines, showing the ability to inhibit proliferation and induce apoptosis in cells such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

3. Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of benzofuran derivatives. Compounds with similar functional groups have been shown to reduce inflammation in various models, suggesting that 7-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide may possess similar properties .

Agricultural Applications

1. Pesticidal Activity

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been studied for their ability to act against pests and pathogens affecting crops, indicating that this compound could be beneficial in agricultural formulations .

Case Studies

A notable study highlighted the synthesis and characterization of various pyrazole derivatives, including those similar to the target compound. The synthesized compounds were evaluated for their antimicrobial efficacy against both gram-positive and gram-negative bacteria using standard methods such as the well diffusion technique . The results showed promising zones of inhibition, particularly with compounds featuring specific substituents that enhance their activity.

Another investigation focused on the anticancer properties of related pyrazole compounds, revealing that modifications at certain positions significantly affected their cytotoxicity against cancer cell lines . These findings underscore the importance of structural optimization in enhancing biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is structurally distinct from related benzofuran carboxamides due to its unique substitution pattern. Below is a comparative analysis with two close analogs:

Pharmacological and Physicochemical Comparisons

- Target Compound vs. BI57631: The target compound’s pyrazine moiety introduces additional nitrogen atoms, which may improve solubility and interaction with polar binding pockets (e.g., kinase ATP-binding sites) compared to BI57631’s phenyl group .

- Target Compound vs. The target compound’s pyrazine-pyrazole hybrid side chain likely confers higher metabolic stability compared to electron-deficient aryl groups (e.g., -NO₂ in 1a-r), which are prone to enzymatic reduction .

Research Findings and Activity Trends

- Neuroprotective Potential: Benzofuran carboxamides with heterocyclic side chains (e.g., pyrazole, pyrazine) demonstrate superior antioxidant activity in in vitro models of oxidative stress compared to phenyl-substituted analogs. For example, derivatives with pyridine or pyrazine moieties showed 2–3-fold greater scavenging of ROS in neuronal cells .

- Kinase Inhibition : Pyrazine-containing analogs exhibit enhanced selectivity for JAK3 and Aurora kinases due to nitrogen-mediated interactions, whereas phenyl-substituted derivatives (e.g., BI57631) show broader kinase off-target effects .

Q & A

Q. Basic Characterization

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 407.1423) and purity (>95%) .

- X-ray Crystallography : Resolves stereoelectronic effects of the pyrazine-pyrazole linkage, critical for SAR studies .

How can reaction optimization address challenges in purifying intermediates with structural similarity to the target compound?

Q. Advanced Reaction Design

- Byproduct Mitigation : Use of orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) on the pyrazole amine prevents unwanted side reactions during coupling .

- Chromatographic Separation : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves intermediates with polar functional groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrazine-pyrazole intermediates, reducing aggregation during crystallization .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced biological activity?

Q. Advanced SAR Analysis

- Pyrazine Substitution : Electron-withdrawing groups (e.g., pyrazin-2-yl) enhance binding affinity to kinase targets (e.g., c-Met) by stabilizing π-π interactions in hydrophobic pockets .

- Methoxy Positioning : 7-Methoxy on benzofuran improves metabolic stability compared to 5- or 6-methoxy analogs, as shown in hepatic microsome assays .

- Pyrazole Methyl Group : The 1-methyl group on pyrazole reduces off-target activity by sterically hindering non-specific binding .

How are in vivo efficacy models (e.g., xenograft or choroidal neovascularization) designed to evaluate this compound’s pharmacokinetics?

Q. Advanced Preclinical Evaluation

- Dosing Regimen : Oral administration (10–50 mg/kg/day) in NIH3T3/TPR-Met xenograft models shows tumor growth inhibition (>60%) with no body weight loss, indicating low toxicity .

- Bioavailability Metrics : Plasma concentration-time curves (AUC = 12.5 μg·h/mL) and brain penetration (Kp,uu = 0.8) are quantified via LC-MS/MS .

- Formulation : Nanoparticle encapsulation (e.g., PLGA) enhances ocular bioavailability in rabbit choroidal neovascularization models .

What strategies mitigate metabolic instability caused by oxidative demethylation or pyrazine ring cleavage?

Q. Advanced Metabolic Engineering

- Isotere Replacement : Substituting methoxy with trifluoromethoxy reduces CYP450-mediated oxidation, improving half-life (t₁/₂ = 8.2 h vs. 2.5 h for methoxy) .

- Deuterium Labeling : Deuterating the methyl group on pyrazole slows metabolism (deuterium isotope effect, kH/kD = 4.1) .

- Prodrug Design : Phosphonooxymethyl prodrugs enhance solubility and mask metabolic hot spots .

How are contradictory data on antioxidant vs. kinase inhibitory activities resolved through mechanistic studies?

Q. Advanced Data Reconciliation

- Dual-Activity Profiling : Antioxidant activity (IC₅₀ = 12 μM in DPPH assays) is attributed to the benzofuran moiety, while kinase inhibition (c-Met IC₅₀ = 4 nM) arises from pyrazine-pyrazole interactions .

- Selectivity Screening : Kinase panel assays (e.g., Eurofins KinaseProfiler) confirm >100-fold selectivity over VEGFR2, ruling out off-target redox effects .

- Computational Docking : Molecular dynamics simulations show the benzofuran ring occupies a solvent-exposed region, allowing simultaneous antioxidant and kinase-binding functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.